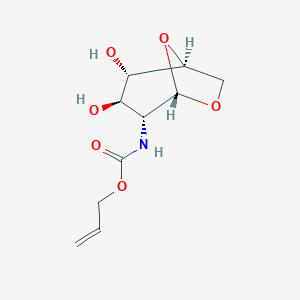
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose, also known as ACG, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. ACG is a derivative of 2-deoxyglucose, a glucose analogue that is commonly used in cancer research. ACG has been shown to have promising properties that make it a potential candidate for use in cancer treatment, as well as other areas of research.
Mécanisme D'action
The mechanism of action of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is not fully understood, but it is believed to work by inhibiting the glycolytic pathway in cancer cells. This is the process by which cancer cells generate energy. By inhibiting this pathway, 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose can cause cancer cells to die.
Effets Biochimiques Et Physiologiques
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the glycolytic pathway in cancer cells. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has also been shown to have anti-inflammatory properties and to reduce the levels of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose. One area of research is to further elucidate its mechanism of action. This will help researchers to better understand how it works and to develop more effective treatments. Another area of research is to investigate its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. Finally, researchers may also explore the use of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in combination with other therapies to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose involves a multi-step process that starts with the conversion of 2-deoxyglucose to 2-deoxy-2-iodo-glucose. This is followed by the reaction of the iodine with allyl carbamate to form the allyl carbamate ester. The final step involves the removal of the allyl group to form 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose.
Applications De Recherche Scientifique
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in cancer treatment. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This makes it a potential candidate for use in cancer therapy.
Propriétés
Numéro CAS |
121363-69-7 |
|---|---|
Nom du produit |
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose |
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
prop-2-enyl N-[(1S,2S,3R,4R,5S)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]carbamate |
InChI |
InChI=1S/C10H15NO6/c1-2-3-15-10(14)11-6-8(13)7(12)5-4-16-9(6)17-5/h2,5-9,12-13H,1,3-4H2,(H,11,14)/t5-,6+,7+,8+,9-/m0/s1 |
Clé InChI |
HJQJODXPOUPZAU-CBHQDSPSSA-N |
SMILES isomérique |
C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@@H]2CO[C@H]1O2)O)O |
SMILES |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
SMILES canonique |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
Synonymes |
2-allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose AOCAADG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




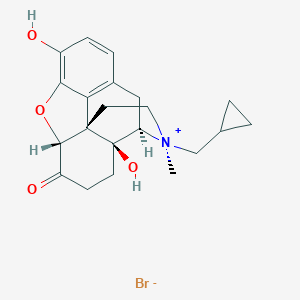
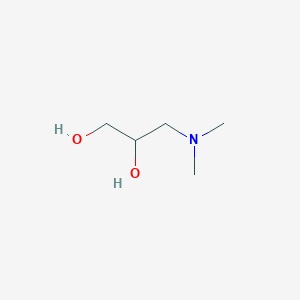
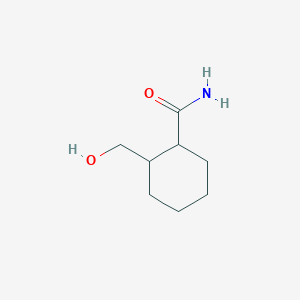
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
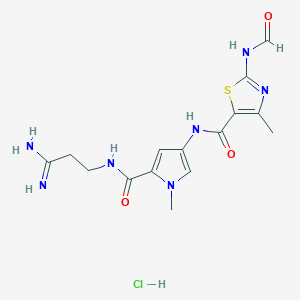
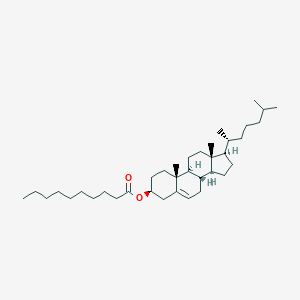
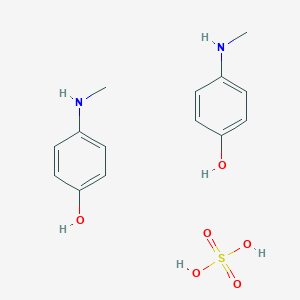
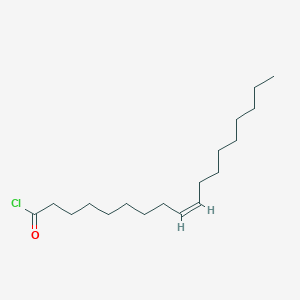
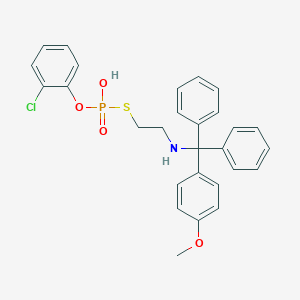
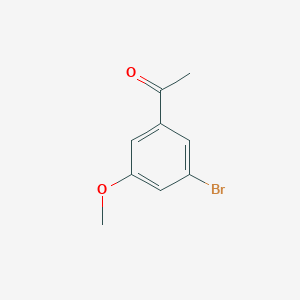
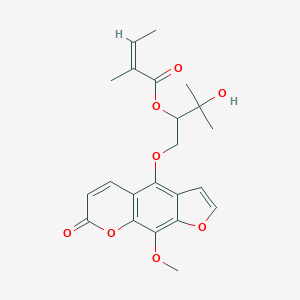
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)